molecular formula C8H14F3N B1526436 N-(3,3,3-trifluoropropyl)cyclopentanamine CAS No. 1183610-06-1

N-(3,3,3-trifluoropropyl)cyclopentanamine

Cat. No. B1526436
CAS RN: 1183610-06-1
M. Wt: 181.2 g/mol
InChI Key: KOWYWFNVZONFCT-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoropropyl)cyclopentanamine is a chemical compound with the CAS Number: 1183610-06-1 . It has a molecular weight of 181.2 . The IUPAC name for this compound is N-(3,3,3-trifluoropropyl)cyclopentanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for N-(3,3,3-trifluoropropyl)cyclopentanamine is 1S/C8H14F3N/c9-8(10,11)5-6-12-7-3-1-2-4-7/h7,12H,1-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-(3,3,3-trifluoropropyl)cyclopentanamine is a liquid at room temperature .

Scientific Research Applications

Enantiomerically Pure Cyclopropylamines Synthesis

Cyclopropylamines are crucial intermediates in organic synthesis and for active substances. Research by Pietruszka and Solduga (2009) demonstrates the synthesis of enantiomerically pure cyclopropylamines, utilizing trifluoroborates as key intermediates. This study highlights the role of trifluoromethyl groups in synthesizing biologically active compounds with specific enantiomeric purity (Pietruszka & Solduga, 2009).

Trifluoromethylation in Medicinal Chemistry

The incorporation of trifluoromethyl (CF3) groups into pharmaceutical agents is a common strategy to enhance drug properties, including efficacy and resistance to metabolic degradation. Nagib and MacMillan (2011) discuss a method for the direct trifluoromethylation of arenes and heteroarenes, showcasing the importance of CF3 groups in drug development (Nagib & MacMillan, 2011).

Autocatalytic Radical Ring Opening

Wimalasena et al. (2001) explored the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions, leading to the formation of oxygen adducts. This research provides insights into the reactivity of cyclopropylamines and their potential applications in synthetic organic chemistry (Wimalasena, Wickman, & Mahindaratne, 2001).

Trifluoromethyl Cyclopropanes Synthesis

The synthesis of trifluoromethyl-substituted cyclopropanes is a key area of interest due to their utility in pharmaceuticals and agrochemicals. Research by Hock et al. (2017) demonstrates the use of fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions, producing cis-configured trifluoromethyl cyclopropanes with excellent yields and diastereoselectivities (Hock et al., 2017).

Organocatalytic Asymmetric Cycloaddition

The work by You et al. (2018) on organocatalytic asymmetric [3 + 2] cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-Trifluoromethyl electron-deficient alkenes is another example of the application of trifluoromethylated compounds in synthesizing complex molecules. This process efficiently constructs structurally diverse spirocyclic oxindoles, highlighting the synthetic utility of trifluoromethyl groups in creating molecules with significant biological potential (You et al., 2018).

Safety and Hazards

The safety information for N-(3,3,3-trifluoropropyl)cyclopentanamine includes several hazard statements: H226, H314, H335 . These indicate that the compound is flammable (H226), can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

N-(3,3,3-trifluoropropyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-6-12-7-3-1-2-4-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYWFNVZONFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,3-trifluoropropyl)cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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